molecular formula C27H39N2O4+ B1242004 Dexverapamil(1+)

Dexverapamil(1+)

Cat. No.: B1242004
M. Wt: 455.6 g/mol
InChI Key: SGTNSNPWRIOYBX-HHHXNRCGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Dexverapamil(1+) is a key research compound for investigating mechanisms of multidrug resistance (MDR) in cancer, particularly hematological malignancies. It functions as a potent and competitive inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1/MDR1 gene . The overexpression of P-gp in cancer cells leads to the active expulsion of chemotherapeutic agents, reducing intracellular drug concentration and diminishing treatment efficacy . By inhibiting P-gp, Dexverapamil(1+) helps researchers overcome this resistance in vitro, allowing for the study of chemosensitization and the restoration of drug potency . This makes it a critical tool for studying combination therapies and developing strategies to block drug efflux pathways. The parent compound, dexverapamil, has been evaluated in clinical trials, such as a phase I study with EPOCH chemotherapy for lymphoma, to assess its role in modulating multidrug resistance . Chemically, it is identified as (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile . It has a molecular formula of C27H38N2O4 and a molecular weight of 454.60200 g/mol . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. CAS Number : 38321-02-7 Molecular Formula : C27H38N2O4 Molecular Weight : 454.60 g/mol Synonyms : Dexverapamil, Dexverapamilo, Dexverapamilum

Properties

Molecular Formula

C27H39N2O4+

Molecular Weight

455.6 g/mol

IUPAC Name

[(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/p+1/t27-/m1/s1

InChI Key

SGTNSNPWRIOYBX-HHHXNRCGSA-O

SMILES

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C)[C@@](CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Chiral Resolving Agent : Dexverapamil is utilized as a chiral resolving agent in synthetic chemistry, facilitating the separation of enantiomers in various chemical reactions.

Biology

  • Multidrug Resistance Studies : The compound is extensively used to study the mechanisms of multidrug resistance in cancer cells, particularly its role as an inhibitor of P-glycoprotein (P-gp), a protein that contributes to drug efflux in resistant cancer cells .

Medicine

  • Chemosensitization : Dexverapamil has been investigated as a chemosensitizer to enhance the efficacy of chemotherapeutic agents like epirubicin and vinblastine in patients with solid tumors and hematological malignancies. Clinical trials have shown that it can reduce the toxicity associated with these drugs while maintaining their therapeutic effects .
  • Potential Use in Diabetes : Recent studies have indicated that verapamil (and by extension, Dexverapamil) may improve insulin secretion in children with newly diagnosed type 1 diabetes, highlighting its potential beyond oncology .

Industry

  • Pharmaceutical Development : The compound is being explored for new drug formulations aimed at overcoming drug resistance in cancer treatments, making it significant for pharmaceutical research and development.

Case Study 1: Dexverapamil in Combination with Epirubicin

A Phase II trial evaluated the effects of Dexverapamil on patients with metastatic breast cancer receiving epirubicin. The study involved:

  • Participants : 39 patients received epirubicin alone or with Dexverapamil.
  • Findings : The addition of Dexverapamil did not increase epirubicin toxicity but reduced the area under the plasma concentration-time curve (AUC) of epirubicin, suggesting enhanced drug delivery and efficacy without added risk .
ParameterEpirubicin AloneEpirubicin + Dexverapamil
AUC (µg ml⁻¹ h⁻¹)29681901
Toxicity IncidenceStandardLower
Partial ResponsesN/A17%

Case Study 2: Dexverapamil as an MDR Reversal Agent

In another controlled trial involving patients with recurrent lymphomas:

  • Participants : 154 patients were treated with EPOCH chemotherapy.
  • Results : Among those who crossed over to receive Dexverapamil, there were notable responses despite prior treatment failures, indicating its potential effectiveness in reversing multidrug resistance .
Treatment GroupComplete ResponsesPartial ResponsesTotal Responses
EPOCH AloneN/AN/AN/A
EPOCH + Dexverapamil3212%

Q & A

Q. What statistical methods address batch-to-batch variability in Dexverapamil(1+) synthesis quality control?

  • Methodological Answer : Implement ANOVA with post-hoc Tukey tests to compare purity across batches. Use principal component analysis (PCA) to identify process variables (e.g., temperature, catalyst loading) contributing to variability. Document acceptance criteria (e.g., ≥98% ee) in the experimental protocol .

Ethical & Reproducibility Considerations

Q. How to ensure ethical compliance when using Dexverapamil(1+) in human-derived tissue studies?

  • Methodological Answer : Obtain informed consent for tissue donation and anonymize donor data. Follow institutional review board (IRB) guidelines for secondary use of biospecimens. Disclose ethical approval identifiers in the methods section .

Q. What steps enhance reproducibility of Dexverapamil(1+) cardioprotective assays in multicentric studies?

  • Methodological Answer : Standardize protocols via SOPs (standard operating procedures) shared across labs. Use blinded analysis and include internal controls (e.g., reference compounds) in each experiment. Publish detailed reagent lot numbers and equipment calibration records .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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